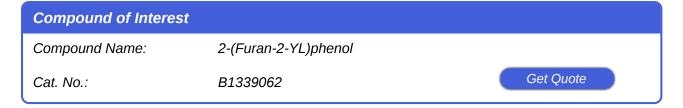


Spectroscopic and Synthetic Profile of 2-(Furan-2-YL)phenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- (Furan-2-yl)phenol**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra, this guide presents high-quality predicted data from established spectroscopic databases, alongside a representative synthetic protocol.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(Furan-2-yl)phenol**. These predictions are based on computational algorithms from reputable chemical databases and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data of **2-(Furan-2-yl)phenol**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.60	dd	1H	H-5'
7.25-7.15	m	2H	Ar-H
6.95-6.85	m	2H	Ar-H
6.70	d	1H	H-3'
6.50	dd	1H	H-4'
5.50	s (br)	1H	ОН

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data of **2-(Furan-2-yl)phenol**[1]

Chemical Shift (ppm)	Assignment
155.0	C-1
152.5	C-2'
142.0	C-5'
130.0	Ar-C
128.5	Ar-C
122.0	C-2
121.0	Ar-C
116.0	Ar-C
111.5	C-4'
106.0	C-3'

Computed using a HOSE (Hierarchical Organisation of Spherical Environments) algorithm.[1]



Table 3: Predicted IR Absorption Data for 2-(Furan-2-yl)phenol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550-3400	Strong, Broad	O-H stretch (phenolic)
3120	Medium	C-H stretch (furan)
3050	Medium	C-H stretch (aromatic)
1610, 1580, 1490	Medium-Strong	C=C stretch (aromatic and furan rings)
1230	Strong	C-O stretch (phenolic)
1010	Medium	C-O-C stretch (furan)
885, 750	Strong	C-H out-of-plane bend (furan and aromatic)

Table 4: Predicted Mass Spectrometry Data for 2-(Furan-2-yl)phenol

m/z	Relative Intensity (%)	Assignment
160	100	[M]+
131	60	[M - CHO]+
103	40	[M - C ₂ H ₂ O - H]+
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

While a specific, detailed experimental protocol for the spectroscopic characterization of **2- (Furan-2-yl)phenol** is not readily available in the literature, the following represents a general methodology for the synthesis and subsequent analysis of similar biaryl compounds, which can be adapted for the target molecule.

Synthesis of 2-(Furan-2-yl)phenol via Suzuki Coupling



A common and effective method for the synthesis of **2-(Furan-2-yl)phenol** is the Suzuki cross-coupling reaction. This involves the palladium-catalyzed reaction of a halo-phenol with a furanboronic acid derivative.

Materials:

- 2-Bromophenol
- Furan-2-boronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- Toluene
- Water
- · Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a round-bottom flask, add 2-bromophenol (1.0 eq), furan-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of toluene and water to the flask.
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(Furan-2-yl)phenol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
- Absorbance frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

- Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
- The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.



Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis and data interpretation.

Caption: Workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for researchers working with **2-(Furan-2-yl)phenol**. While predicted data offers valuable insights, experimental verification remains the gold standard for structural confirmation. The provided synthetic and analytical protocols offer a starting point for obtaining such experimental data.

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References

- 1. spectrabase.com [spectrabase.com]
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